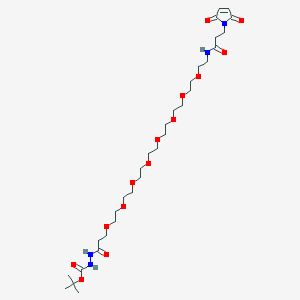

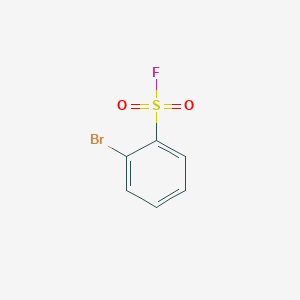

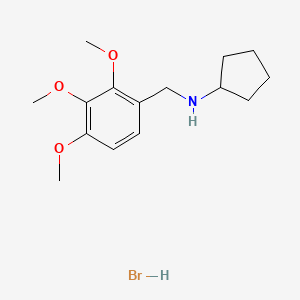

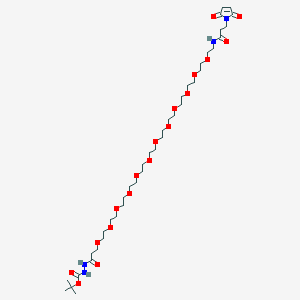

![molecular formula C11H17ClN2O2 B1379874 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidin-2,5-dion-Hydrochlorid CAS No. 1864051-88-6](/img/structure/B1379874.png)

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidin-2,5-dion-Hydrochlorid

Übersicht

Beschreibung

The compound “1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research due to its importance in the field of tropane alkaloids. A concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been described. This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis

The molecular structure of “1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride” is complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride” involve oxidative Mannich reactions. These reactions involve the coupling of N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization .Wissenschaftliche Forschungsanwendungen

Synthese von Tropanalkaloiden

Die Kernstruktur dieser Verbindung ist integraler Bestandteil der Familie der Tropanalkaloide, die für ihre vielfältigen biologischen Aktivitäten bekannt sind . Die enantioselektive Synthese dieser Alkaloide ist ein bedeutendes Forschungsgebiet, und die fragliche Verbindung bietet einen stereoselektiven Ansatz zur Konstruktion des bicyclischen Gerüsts, das für Tropanalkaloide zentral ist.

Zwischenprodukte der organischen Synthese

Als Zwischenprodukt in der organischen Synthese kann diese Verbindung zur Entwicklung verschiedener synthetischer Methoden verwendet werden. Seine komplexe bicyclische Struktur macht es zu einem wertvollen Ausgangspunkt für die Konstruktion komplexerer organischer Moleküle, die möglicherweise zu neuen Medikamenten oder Materialien führen .

Pharmazeutische Entwicklung

Die pharmazeutische Industrie könnte von der Anwendung dieser Verbindung bei der Synthese neuer Therapeutika profitieren. Seine einzigartige Struktur könnte die Grundlage für Medikamente mit neuartigen Wirkmechanismen bilden, insbesondere bei der gezielten Ansteuerung neurologischer Pfade aufgrund seiner Ähnlichkeit mit natürlichen Alkaloiden .

Stereogesteuerte Synthese

Die Verbindung kann in der stereogesteuerten Synthese verwendet werden, um gewünschte Konfigurationen im Endprodukt zu erreichen. Dies ist besonders wichtig bei der Synthese biologisch aktiver Moleküle, bei denen die Stereochemie die Wirksamkeit eines Medikaments beeinflussen kann .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission . Additionally, the compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic signaling .

Cellular Effects

The effects of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can result in increased neuronal excitability and improved cognitive functions. In muscle cells, the compound’s interaction with nicotinic receptors can influence muscle contraction and relaxation . Furthermore, it has been observed to affect gene expression related to neurotransmitter synthesis and release, thereby modulating cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition increases acetylcholine concentration in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound’s interaction with nicotinic receptors involves binding to the receptor’s ligand-binding domain, altering its conformation and activity . These molecular interactions lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

The effects of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on acetylcholinesterase, leading to increased acetylcholine levels . Over time, the stability of the compound and its degradation products can influence its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as upregulation of acetylcholine receptors and alterations in gene expression . These changes can impact the overall cellular response to the compound.

Dosage Effects in Animal Models

In animal models, the effects of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride vary with different dosages. At low doses, the compound enhances cognitive functions and improves memory retention by increasing cholinergic signaling . At higher doses, it can lead to toxic effects, such as muscle tremors, convulsions, and respiratory distress due to excessive cholinergic activity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Metabolic Pathways

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes hydroxylation and dealkylation reactions, leading to the formation of various metabolites . These metabolites can further interact with acetylcholinesterase and nicotinic receptors, contributing to the overall pharmacological effects of the compound . Additionally, the compound’s metabolism can influence its half-life and duration of action in the body .

Eigenschaften

IUPAC Name |

1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7;/h7-9,12H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVZMBYPQWZLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)N3C(=O)CCC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

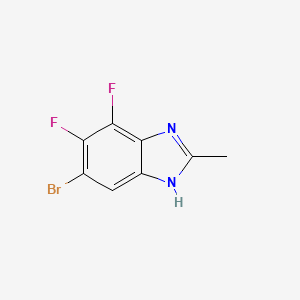

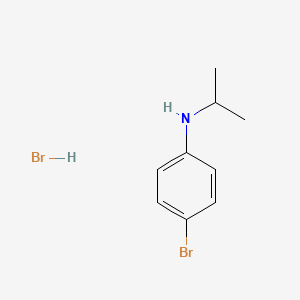

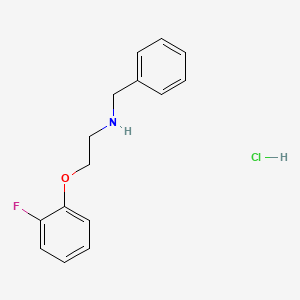

![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)